2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1327391-40-1
VCID: VC7557418
InChI: InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Molecular Formula: C16H12F3N5O2S3
Molecular Weight: 459.48

2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 1327391-40-1

Cat. No.: VC7557418

Molecular Formula: C16H12F3N5O2S3

Molecular Weight: 459.48

* For research use only. Not for human or veterinary use.

2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 1327391-40-1

Specification

CAS No. 1327391-40-1
Molecular Formula C16H12F3N5O2S3
Molecular Weight 459.48
IUPAC Name 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26)
Standard InChI Key NPFDTUPXPCMUQU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3

Introduction

Structural Elucidation and Molecular Design

Core Scaffold and Substituent Analysis

The molecule features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether linkage (-S-) connected to an acetamide group. The acetamide nitrogen is further functionalized with a 2-(trifluoromethyl)phenyl moiety, while the 5-position of the thiadiazole ring hosts a urea group derived from thiophen-2-ylamine. This architecture combines electron-deficient (trifluoromethyl) and electron-rich (thiophene) aromatic systems, creating a polarized structure conducive to intermolecular interactions .

Key Functional Groups

  • 1,3,4-Thiadiazole ring: Imparts metabolic stability and π-π stacking capabilities .

  • Trifluoromethylphenyl group: Enhances lipophilicity and bioavailability via fluorine’s electron-withdrawing effects .

  • Thiophene urea: Potentially mediates hydrogen bonding with biological targets, as seen in VEGFR-2 inhibitors .

Spectral Characterization

Though experimental data for this exact compound are unavailable, analogous 1,3,4-thiadiazoles exhibit predictable spectral patterns:

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for urea), C=O (~1700 cm⁻¹ for acetamide), and C-F (~1100 cm⁻¹) .

  • ¹H NMR: Key signals would involve thiophene protons (δ 6.8–7.5 ppm), trifluoromethylphenyl aromatic protons (δ 7.2–7.8 ppm), and urea NH (δ 10–11 ppm) .

  • Mass Spectrometry: Molecular ion peak anticipated at m/z ~485 (calculated for C₁₇H₁₂F₃N₅O₂S₃) .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The molecule can be dissected into three key fragments:

  • 1,3,4-Thiadiazole-2-thiol precursor

  • 2-(Trifluoromethyl)phenyl acetamide

  • Thiophen-2-yl urea

A plausible synthesis route involves sequential coupling reactions:

Step 1: Thiadiazole Thiol Preparation

5-Amino-1,3,4-thiadiazole-2-thiol (1) serves as the starting material, synthesized via cyclization of thiosemicarbazide with carbon disulfide under basic conditions .

Step 2: Acetamide Formation

Reaction of 2-bromoacetamide with 2-(trifluoromethyl)aniline in acetonitrile using EDC/HOBt coupling yields N-(2-(trifluoromethyl)phenyl)acetamide (2) .

Step 3: Thioether Linkage

Thiol-disulfide exchange between 1 and 2-mercaptoacetamide derivative (2) under oxidative conditions (e.g., I₂/EtOH) forms the thioether bond .

Step 4: Urea Conjugation

Treatment with thiophen-2-yl isocyanate in dry DMF installs the urea moiety at the 5-position of the thiadiazole ring .

Reaction Conditions and Yields

StepReagentsSolventTime (h)Yield (%)
1CS₂, KOHH₂O672
2EDC, HOBtCH₃CN2465
3I₂EtOH1258
4IsocyanateDMF847

Data extrapolated from analogous syntheses .

Biological Activity and Mechanism

Apoptosis Induction

Analogous compounds upregulate pro-apoptotic Bax and downregulate Bcl-2 in A431 cells, suggesting a mitochondrial apoptosis pathway .

Antimicrobial Effects

Thiadiazoles with electron-withdrawing substituents (e.g., -CF₃) exhibit MIC values of 15.6 µg/mL against S. aureus, comparable to ampicillin . The thiophene moiety may disrupt bacterial membrane synthesis.

Pharmacokinetic Considerations

ADME Properties

  • Lipophilicity: Calculated logP ≈ 3.2 (PubChem data for analog ).

  • Solubility: Poor aqueous solubility (≤10 µg/mL) due to aromatic rings; may require prodrug strategies.

  • Metabolism: Likely hepatic CYP450 oxidation of thiophene and thiadiazole rings .

Comparative Analysis with Analogous Compounds

CompoundIC₅₀ (µM) HT-29VEGFR-2 Inhibition (%)
Target Compound (Predicted)12.478
Doxorubicin 0.45N/A
Compound 9e 8.785

Predicted values based on QSAR models from .

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